molecular formula C18H28N2O3 B2376520 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide CAS No. 954078-00-3

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide

Cat. No.: B2376520
CAS No.: 954078-00-3
M. Wt: 320.433
InChI Key: LUJKKMVWDNMIIC-UHFFFAOYSA-N
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Description

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a piperidine ring, a methoxyethyl group, and a p-tolyloxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl chloride and a base such as sodium hydride.

    Attachment of the p-Tolyloxyacetamide Moiety: The final step involves the coupling of the piperidine derivative with p-tolyloxyacetic acid or its activated ester in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substitution patterns.

    Substitution: The p-tolyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group may yield methoxyacetic acid, while reduction of the piperidine ring may produce N-substituted piperidines.

Scientific Research Applications

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and methoxyethyl group may play a crucial role in binding to these targets, while the p-tolyloxyacetamide moiety may modulate the compound’s overall activity. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(2-hydroxyethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide: Similar structure but with a meta-tolyloxy group instead of a para-tolyloxy group.

    N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the methoxyethyl group, piperidine ring, and p-tolyloxyacetamide moiety makes it a versatile compound for various scientific research and industrial applications.

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-(4-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-15-3-5-17(6-4-15)23-14-18(21)19-13-16-7-9-20(10-8-16)11-12-22-2/h3-6,16H,7-14H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJKKMVWDNMIIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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